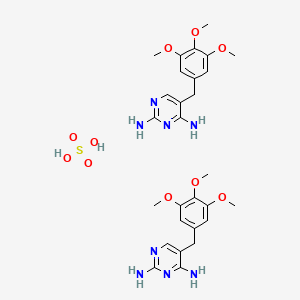

甲氧苄啶硫酸盐

描述

Trimethoprim is an antifolate antibiotic that inhibits bacterial dihydrofolate reductase (DHFR), a critical enzyme that catalyzes the formation of tetrahydrofolic acid (THF). This prevents the synthesis of bacterial DNA and ultimately inhibits bacterial survival . It is often used in combination with sulfamethoxazole due to their complementary and synergistic mechanisms but may be used as a monotherapy in the treatment and/or prophylaxis of urinary tract infections .

Synthesis Analysis

The synthesis of Trimethoprim involves complex chemical reactions. One study mentioned the use of CuFe2O4, which was used to decorate MWCNTs via a sol–gel combustion synthesis method, for the degradation of Trimethoprim .

Molecular Structure Analysis

Trimethoprim is a synthetic antibacterial available as 100 mg tablets for oral administration. It is a white to cream-colored, odorless, bitter compound . The chemical formula of Trimethoprim is C14H18N4O3 .

Chemical Reactions Analysis

Trimethoprim undergoes various chemical reactions. For instance, one study showed that almost 90% of Trimethoprim was degraded within 24 minutes with the addition of 0.6 mM PMS and 0.2 g L−1 CuFe2O4/MWCNTs .

Physical And Chemical Properties Analysis

Trimethoprim is a small molecule with an average weight of 290.3177 and a monoisotopic weight of 290.137890462 .

科学研究应用

1. Anaerobic Biodegradation of Trimethoprim with Sulfate as an Electron Acceptor

Specific Scientific Field

Environmental microbiology and bioremediation.

Application Summary

Trimethoprim (TMP) is an antibiotic commonly detected in various environments. Microorganisms play a crucial role in degrading emerging antibiotic contaminants. In this context, the anaerobic biodegradation of TMP using sulfate as an electron acceptor is investigated.

Experimental Methods

Outcomes

2. UV-Activated Persulfate System for TMP Degradation

Specific Scientific Field

Environmental chemistry and advanced oxidation processes.

Application Summary

TMP, a broad-spectrum antibacterial, enters environmental water through pharmaceutical wastewater and domestic sewage. Researchers investigated TMP removal efficiency using a UV-activated persulfate system (UV/PS).

Experimental Methods

Outcomes

- Factors affecting TMP degradation (PS concentration, natural organic matter, chloride ion) were studied .

3. CuFe2O4-MWCNTs for Sulfate Radical-Induced TMP Degradation

Specific Scientific Field

Nanotechnology and environmental engineering.

Application Summary

CuFe2O4 nanoparticles decorated on multi-walled carbon nanotubes (MWCNTs) were used to generate powerful radicals from peroxymonosulfate (PMS) for TMP degradation in aqueous solutions.

Experimental Methods

Outcomes

安全和危害

Trimethoprim may cause serious side effects. Some of the side effects include severe stomach pain, diarrhea that is watery or bloody (even if it occurs months after your last dose), high potassium level-- nausea, weakness, tingly feeling, chest pain, irregular heartbeats, loss of movement, and swelling in your tongue .

未来方向

Trimethoprim is primarily used in the treatment of urinary tract infections, although it may be used against any susceptible aerobic bacterial species . The anaerobic biodegradation of Trimethoprim could be coupled with sulfate respiration, which gives new insights into the antibiotic fate in real environments and provides a new route for the bioremediation of antibiotic-contaminated environments .

属性

IUPAC Name |

sulfuric acid;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H18N4O3.H2O4S/c2*1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-5(2,3)4/h2*5-7H,4H2,1-3H3,(H4,15,16,17,18);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILMMYFRNCCPLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N8O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40205138 | |

| Record name | Trimethoprim sulfate [USAN:USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trimethoprim sulfate | |

CAS RN |

56585-33-2 | |

| Record name | Trimethoprim sulfate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056585332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethoprim sulfate [USAN:USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIMETHOPRIM SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E377MF8EQ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

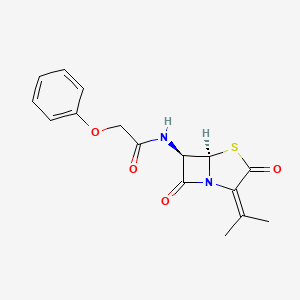

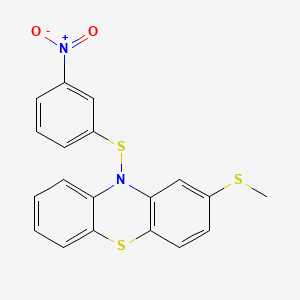

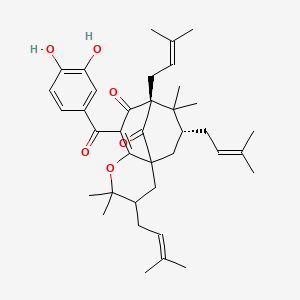

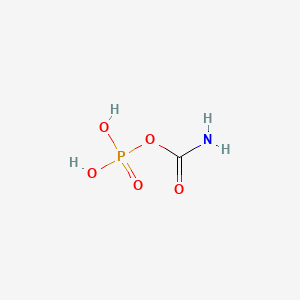

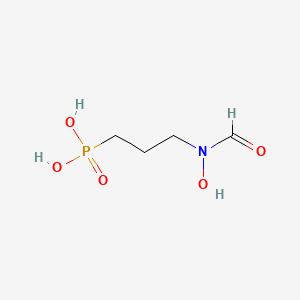

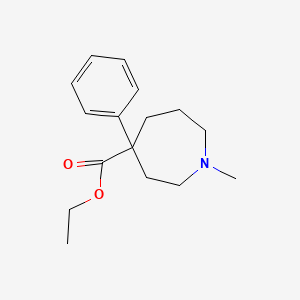

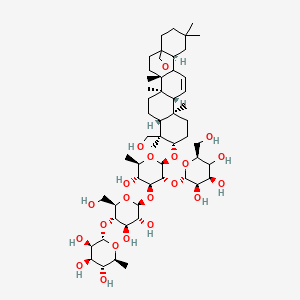

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(12S,13R,19S,21S)-14-Ethylidene-10-[(12S,13R,19S,21S)-14-ethylidene-9-oxo-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6,10-tetraen-17-yl]-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6,10-tetraen-9-one](/img/structure/B1218590.png)